N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide
Description
N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide (CAS: 94109-71-4) is a benzothiazole derivative with the molecular formula C₁₁H₁₂N₂O₂S₂. Its structure features a 6-ethoxy substituent on the benzothiazole ring and a mercaptoacetamide group at the 2-position, as shown in its SMILES notation: C(CS)(=O)Nc1sc2c(n1)ccc(c2)OCC . Benzothiazoles are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound’s unique ethoxy and thiol groups may influence its reactivity, solubility, and interactions with biological targets.
Properties
CAS No. |
94109-71-4 |
|---|---|
Molecular Formula |
C11H12N2O2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-sulfanylacetamide |
InChI |
InChI=1S/C11H12N2O2S2/c1-2-15-7-3-4-8-9(5-7)17-11(12-8)13-10(14)6-16/h3-5,16H,2,6H2,1H3,(H,12,13,14) |
InChI Key |
PENUZPQXEOSXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide typically involves the reaction of 6-ethoxybenzothiazole with 2-mercaptoacetic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of microwave irradiation, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
Antimicrobial Activity
Mechanism of Action : The compound exhibits strong antimicrobial properties, particularly against various strains of bacteria and fungi. Benzothiazole derivatives, including N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide, have been shown to inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and several fungal species.
Case Studies :
- A study demonstrated that derivatives of 2-mercaptobenzothiazole showed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 100 μg/mL against various bacterial strains .
- Another research highlighted that certain benzothiazole derivatives were effective against Candida albicans and Bacillus anthracis, indicating the potential of this compound in treating infections caused by these pathogens .
Anticancer Properties
Cytotoxic Effects : Research indicates that this compound and its derivatives possess antiproliferative effects against several cancer cell lines, including paraganglioma and pancreatic cancer cells.
Research Findings :
- In vitro studies reported that compounds with the benzothiazole nucleus induced significant reductions in cell viability at low micromolar concentrations. For instance, one derivative exhibited an IC50 value of 12.4 μM against HeLa cells .
- The compound's mechanism includes the inhibition of key kinases involved in cancer progression, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
Pharmacological Insights : The compound has shown potential as an anti-inflammatory agent. Research indicates that benzothiazole derivatives can reduce inflammation in animal models, suggesting therapeutic applications in conditions characterized by excessive inflammation.
Case Studies :
- In a carrageenan-induced paw edema model in rats, certain derivatives demonstrated protective effects against edema formation, with reductions ranging from 38.8% to 44.4% .
- The anti-inflammatory properties are attributed to the ability of these compounds to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Neuroprotective Applications
Recent studies have explored the neuroprotective potential of this compound in the context of neurodegenerative diseases. The compound has been investigated for its ability to modulate neuroinflammatory responses and protect neuronal cells from damage.
Therapeutic Potential :
- Research suggests that this compound may be beneficial in treating conditions such as multiple sclerosis and Alzheimer's disease by inhibiting complement-mediated pathways involved in neurodegeneration .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to the desired therapeutic effects. The compound’s structure allows it to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Core Benzothiazole Derivatives
Key Observations :
Physical Properties
Antimicrobial and Antifungal Activity
Key Findings :
- Thiol-Containing Compounds : The mercapto group in and the target compound may enhance antifungal activity via thiol-disulfide interactions with microbial proteins .
- Nitro vs. Ethoxy : Nitro-substituted benzothiazoles () show potent VEGFR-2 inhibition, suggesting electron-withdrawing groups favor kinase targeting. Ethoxy’s electron-donating nature may shift activity toward other pathways.
Enzyme Inhibition and Molecular Interactions
- VEGFR-2 Inhibition : ’s compound binds to VEGFR-2’s ATP pocket via hydrogen bonds with Cys919 and Glu885 . The ethoxy group’s bulkiness in the target compound might sterically hinder similar interactions.
- CD73 Inhibition: Isoxazol-3-yl and thiazol-2-yl mercaptoacetamides () inhibit CD73, a target in cancer immunotherapy. Ethoxybenzothiazole derivatives may exhibit comparable activity due to structural similarity.
Biological Activity
N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological profile, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound, a derivative of benzothiazole, features a mercaptoacetamide functional group. This structure is significant for its interaction with various biological targets. The compound's synthesis typically involves nucleophilic substitution reactions, which yield derivatives with enhanced biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole possess substantial antimicrobial properties. This compound has been evaluated against several bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Bacillus subtilis | Significant activity noted |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Variable activity |
The compound exhibits a mechanism-based inhibition against enzymes critical for bacterial survival, enhancing its potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been documented through various assays. The compound has shown to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. In vitro studies suggest that the presence of specific substituents on the benzothiazole ring can significantly enhance anti-inflammatory activity. For instance, derivatives with halogen substitutions demonstrated increased efficacy .
Enzyme Inhibition
The compound also acts as an inhibitor of several key enzymes:
| Enzyme | Inhibition Type |
|---|---|
| Acyl coenzyme A cholesterol acyltransferase | Mechanism-based inhibitor |
| Monoamine oxidase | Significant inhibition |
| Heat shock protein 90 | Potent inhibitory effect |
These inhibitory actions suggest potential therapeutic applications in metabolic disorders and cancer treatment .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various benzothiazole derivatives, including this compound. Results showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound in developing new antibiotics .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of benzothiazole derivatives, revealing that this compound significantly reduced inflammatory markers in cell-based assays. This suggests its potential for treating inflammatory diseases .
- Enzyme Inhibition Studies : Research highlighted the compound's ability to inhibit monoamine oxidase and other enzymes linked to neurodegenerative diseases, indicating its potential role in therapeutic strategies for conditions such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
